molecular formula C10H21NO B14427220 3-Butyl-2-(propan-2-yl)-1,3-oxazolidine CAS No. 79443-08-6

3-Butyl-2-(propan-2-yl)-1,3-oxazolidine

Cat. No.: B14427220
CAS No.: 79443-08-6
M. Wt: 171.28 g/mol
InChI Key: CPCVDYXUEOSTFJ-UHFFFAOYSA-N
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Description

3-Butyl-2-(propan-2-yl)-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-(propan-2-yl)-1,3-oxazolidine typically involves the reaction of an appropriate amine with an aldehyde or ketone. One common method is the condensation of 3-butylamine with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the oxazolidine ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-(propan-2-yl)-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amines

    Substitution: Substituted oxazolidines

Scientific Research Applications

3-Butyl-2-(propan-2-yl)-1,3-oxazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 3-Butyl-2-(propan-2-yl)-1,3-oxazolidine involves its interaction with specific molecular targets. The oxazolidine ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-oxazoline
  • 4,4-Dimethyl-2-oxazoline
  • 2-Phenyl-2-oxazoline

Uniqueness

3-Butyl-2-(propan-2-yl)-1,3-oxazolidine is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the butyl and isopropyl groups can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specialized applications in various fields.

Properties

CAS No.

79443-08-6

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-butyl-2-propan-2-yl-1,3-oxazolidine

InChI

InChI=1S/C10H21NO/c1-4-5-6-11-7-8-12-10(11)9(2)3/h9-10H,4-8H2,1-3H3

InChI Key

CPCVDYXUEOSTFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCOC1C(C)C

Origin of Product

United States

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